molecular formula C17H17ClN2O5S B12478318 N-1,3-benzodioxol-5-yl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide

N-1,3-benzodioxol-5-yl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No.: B12478318
M. Wt: 396.8 g/mol
InChI Key: PVSSVIQXNSQTGA-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a benzodioxole ring, a chlorophenyl group, and a methylsulfonyl group attached to an alaninamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzodioxol-5-yl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the chlorophenyl group, and the attachment of the methylsulfonyl group. Common synthetic routes may include:

    Formation of Benzodioxole Ring: This step may involve the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of Methylsulfonyl Group: This step may involve the reaction of the intermediate compound with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of Alaninamide Backbone: The final step involves the coupling of the intermediate with alanine derivatives using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-1,3-benzodioxol-5-yl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    N-1,3-benzodioxol-5-yl-N~2~-(3-chlorophenyl)alaninamide: Lacks the methylsulfonyl group.

    N-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)alaninamide: Lacks the chlorophenyl group.

    N-1,3-benzodioxol-5-ylalaninamide: Lacks both the chlorophenyl and methylsulfonyl groups.

Uniqueness

N-1,3-benzodioxol-5-yl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide is unique due to the presence of both the chlorophenyl and methylsulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H17ClN2O5S

Molecular Weight

396.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-chloro-N-methylsulfonylanilino)propanamide

InChI

InChI=1S/C17H17ClN2O5S/c1-11(20(26(2,22)23)14-5-3-4-12(18)8-14)17(21)19-13-6-7-15-16(9-13)25-10-24-15/h3-9,11H,10H2,1-2H3,(H,19,21)

InChI Key

PVSSVIQXNSQTGA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCO2)N(C3=CC(=CC=C3)Cl)S(=O)(=O)C

Origin of Product

United States

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